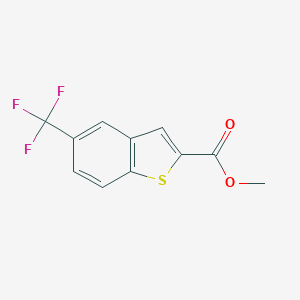

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound that belongs to the family of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent, with characterization by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process, which followed an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate . These studies provide insights into the synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was determined to include a thiophene ring with a 2-amino group and a 3-methyl ester group, with the crystal structure stabilized by intra- and intermolecular N-H···O hydrogen bonds . Although the specific structure of this compound is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical behavior of benzothiophene derivatives under various conditions has been explored. For example, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These studies suggest that this compound could undergo similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by substituents on the ring system. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene were found to form stable amorphous glasses with glass-transition temperatures around 50 °C . Quantum mechanical calculations and spectroscopic investigations on a related compound provided insights into molecular structural parameters, vibrational frequencies, and non-linear optical properties . These analyses could be indicative of the properties of this compound, which may exhibit unique electronic effects due to the presence of the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Synthesis and Electrochemical Behavior A study focused on the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates provides insights into their reactivity and potential applications in electrochemical systems. The research elaborates on a new synthetic route for Methyl 3-iodo-1-benzothiophene-2-carboxylate and investigates the electrochemical behavior of various halogen-substituted derivatives. The findings suggest applications in the development of electrochemical sensors and devices due to their unique electron transfer properties (Rejňák et al., 2004).

Anticancer Activity of Derivatives Another study explores the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives as cytotoxic agents. This research highlights the potential of certain benzothiophene derivatives in anticancer therapy, demonstrating their efficacy against various tumor cell lines. Such compounds could be foundational for developing new anticancer drugs, emphasizing the therapeutic significance of benzothiophene derivatives (Mohareb et al., 2016).

Material Science Applications In the realm of material science, benzothiophene derivatives have been investigated for their utility in energy storage and electronic applications. A specific study on cyclopentadithiophene-benzoic acid copolymers as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries showcases the potential of benzothiophene-based compounds in enhancing the performance and stability of lithium-ion batteries. This research underscores the importance of such compounds in developing advanced materials for energy storage technologies (Wang et al., 2017).

Chemical Transformations and Reactions Further, the research on double-carboxylation of two C-H bonds in 2-alkylheteroarenes, including benzothiophene derivatives, presents a novel method for introducing carboxyl groups into heteroaromatic compounds. This chemical transformation has broad implications for synthetic chemistry, offering a versatile approach to accessing multifunctionalized aromatic compounds for pharmaceutical and material science applications (Shigeno et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHOGTDVUZFYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363133 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146137-92-0 | |

| Record name | Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.